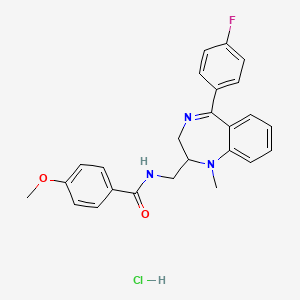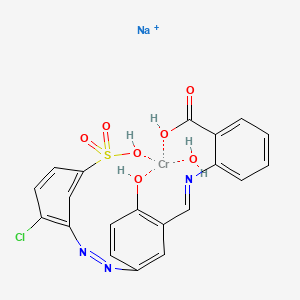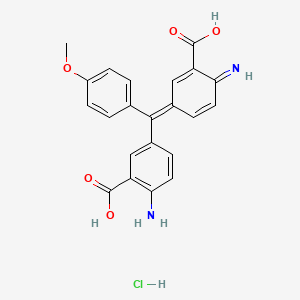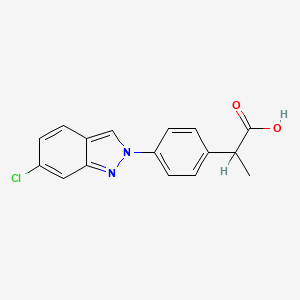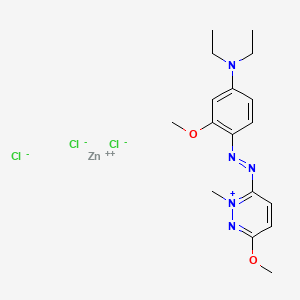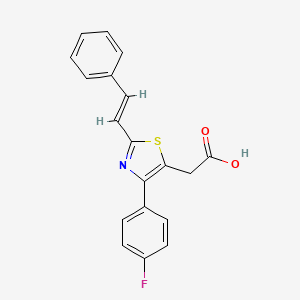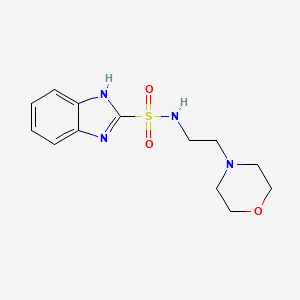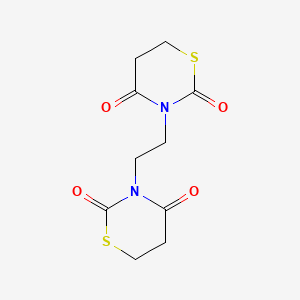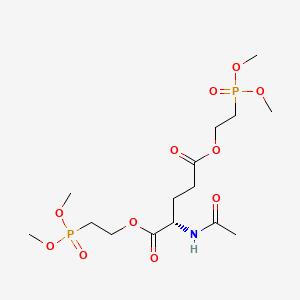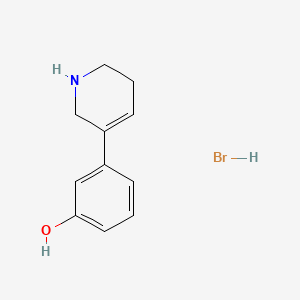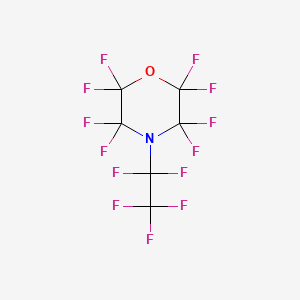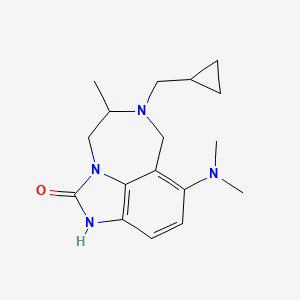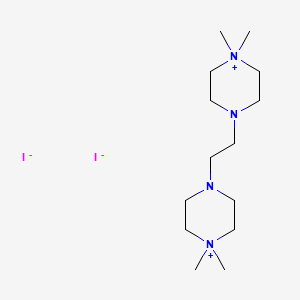
Piperazinium, 4,4'-ethylenebis(1,1-dimethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) is a chemical compound with the molecular formula C14H32N4I2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) typically involves the reaction of piperazine with ethylene dibromide, followed by methylation and subsequent iodination. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Types of Reactions:
Oxidation: Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where one of the iodide ions is replaced by another nucleophile, such as a hydroxide ion or an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions, amines; reactions may be performed in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazinium compounds.
Wissenschaftliche Forschungsanwendungen
Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
- Piperazine-1,4-diium iodide
- 1,1-Dimethyl-4-phenylpiperazinium iodide
Comparison: Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) is unique due to its specific structure, which includes two piperazine rings connected by an ethylene bridge and methyl groups on the nitrogen atoms. This structure imparts distinct chemical and physical properties compared to other similar compounds. For instance, its iodide ions make it more reactive in substitution reactions compared to other piperazine derivatives that may contain different counterions.
Eigenschaften
CAS-Nummer |
109438-05-3 |
|---|---|
Molekularformel |
C14H32I2N4 |
Molekulargewicht |
510.24 g/mol |
IUPAC-Name |
4-[2-(4,4-dimethylpiperazin-4-ium-1-yl)ethyl]-1,1-dimethylpiperazin-1-ium;diiodide |
InChI |
InChI=1S/C14H32N4.2HI/c1-17(2)11-7-15(8-12-17)5-6-16-9-13-18(3,4)14-10-16;;/h5-14H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
KLSPPSSCVKCYSY-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCN(CC1)CCN2CC[N+](CC2)(C)C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


